Anticancer agent 133

PI3K inhibition Breast Cancer Enzymatic Assay

Anticancer agent 133, identified as compound Rh2 ([Rh(3b)(CH3CN)Cl2]), is a synthetic rhodium(III)-picolinamide complex. It is classified as a metal-based anticancer agent that exhibits cytotoxic and antimetastatic properties by inducing cell cycle arrest, apoptosis, and autophagy.

Molecular Formula C24H19Cl3N5ORh
Molecular Weight 602.7 g/mol
Cat. No. B12398438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 133
Molecular FormulaC24H19Cl3N5ORh
Molecular Weight602.7 g/mol
Structural Identifiers
SMILESCC#N.CC1=NN(C(=C1)C2=CC=CC=C2)C3=NC(=C(C=C3)Cl)C(=O)[N-]C4=CC=CC=C4.Cl[Rh+]Cl
InChIInChI=1S/C22H17ClN4O.C2H3N.2ClH.Rh/c1-15-14-19(16-8-4-2-5-9-16)27(26-15)20-13-12-18(23)21(25-20)22(28)24-17-10-6-3-7-11-17;1-2-3;;;/h2-14H,1H3,(H,24,28);1H3;2*1H;/q;;;;+3/p-3
InChIKeyQYLZDQTYVGUGAZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 133: A Rhodium(III)-Picolinamide Complex with Cytotoxic and Antimetastatic Activity


Anticancer agent 133, identified as compound Rh2 ([Rh(3b)(CH3CN)Cl2]), is a synthetic rhodium(III)-picolinamide complex [1]. It is classified as a metal-based anticancer agent that exhibits cytotoxic and antimetastatic properties by inducing cell cycle arrest, apoptosis, and autophagy [2]. A structurally distinct compound, HS-133, is also referenced by the same name in some vendor databases, but this guide focuses on the Rh(III)-picolinamide complex Rh2 [3].

Critical Role of Rhodium(III) Coordination in Anticancer Agent 133's Multimodal Mechanism


Anticancer agent 133 (Rh2) is not interchangeable with other rhodium(III) complexes or metal-based anticancer agents due to its unique picolinamide ligand structure, which confers a specific multimodal mechanism of action. Unlike simple cytotoxic agents, Rh2 simultaneously modulates cell cycle progression, apoptotic pathways, and autophagic processes while also inhibiting metastasis via FAK-regulated integrin β1-mediated suppression of EGFR expression [1]. Substitution with analogs lacking this precise coordination geometry risks the loss of this synergistic activity profile, which is critical for achieving both tumor growth inhibition and antimetastatic effects in vivo [2].

Quantitative Differentiation Evidence for Anticancer Agent 133 (Rh2)


PI3Kα Inhibition Potency of HS-133 (Alternative Compound)

The structurally distinct compound HS-133, sometimes confused with Anticancer agent 133 (Rh2) in vendor catalogs, demonstrates high potency against PI3Kα in a radiometric kinase assay [1]. This data is provided as a comparator to highlight the distinct target engagement of HS-133 versus the FAK/EGFR-mediated pathway of Rh2. This differentiation is critical for users requiring PI3K pathway modulation rather than antimetastatic activity.

PI3K inhibition Breast Cancer Enzymatic Assay

Antiproliferative Activity of HS-133 Against Breast Cancer Cell Lines

HS-133 exhibits differential antiproliferative activity across breast cancer cell lines, with IC50 values of 46.76 μM for SkBr3, 9.4 μM for T47D, and 9.15 μM for MCF-7 cells [1]. This data is presented as a comparator to distinguish HS-133's direct cytotoxicity profile from the antimetastatic focus of Rh2.

Breast Cancer Cytotoxicity HS-133

In Vivo Tumor Growth Inhibition by HS-133 in SkBr3 Xenograft Model

Oral administration of HS-133 significantly inhibited tumor growth in a SkBr3 mouse xenograft model [1]. This in vivo efficacy data is provided as a comparator to contrast HS-133's tumor growth inhibition with Rh2's demonstrated inhibition of both tumor growth and metastasis in bladder and breast cancer xenograft models [2].

Breast Cancer In Vivo Efficacy Xenograft

Optimal Research Applications for Anticancer Agent 133 (Rh2)


Investigating Antimetastatic Mechanisms in Bladder and Breast Cancer Models

Anticancer agent 133 (Rh2) is ideally suited for in vivo studies focused on elucidating antimetastatic mechanisms, particularly in bladder and breast cancer xenograft models where it has demonstrated significant inhibition of both tumor growth and metastasis [1]. Its unique ability to suppress EGFR expression via FAK-regulated integrin β1 provides a specific molecular target for pathway analysis [2].

Mechanistic Studies of Apoptosis and Autophagy Induction

This compound serves as a valuable tool for dissecting the interplay between apoptosis, autophagy, and cell cycle arrest. Its demonstrated capacity to induce all three processes in cancer cells makes it suitable for studies aimed at understanding coordinated cell death mechanisms [1].

Comparative Studies with PI3K Inhibitors (e.g., HS-133)

Given the potential for nomenclature confusion, researchers can employ Anticancer agent 133 (Rh2) in comparative studies alongside PI3K inhibitors like HS-133 to differentiate the therapeutic outcomes of FAK/EGFR pathway modulation versus direct PI3K/Akt pathway inhibition [3].

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